2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene
Description
2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene is a halogenated aromatic allyl compound characterized by a propene backbone substituted with bromine at the 2-position and a 5-chloro-2-methoxyphenyl group at the 3-position. This structure combines electron-withdrawing (bromine, chlorine) and electron-donating (methoxy) groups, influencing its electronic properties and reactivity.
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-4-chloro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-7(11)5-8-6-9(12)3-4-10(8)13-2/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLNNACRNDUQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene typically involves the bromination of 3-(5-chloro-2-methoxyphenyl)-1-propene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: The double bond in the propene moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include 3-(5-chloro-2-methoxyphenyl)-1-propanol, 3-(5-chloro-2-methoxyphenyl)-1-propylamine, etc.
Oxidation Reactions: Products include epoxides and other oxidized derivatives.
Reduction Reactions: Products include 2-bromo-3-(5-chloro-2-methoxyphenyl)propane.
Scientific Research Applications
2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically involve interactions with specific proteins or enzymes.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and predicted physical properties of 2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene and its analogs:
*Molecular weight calculated based on formula.
Key Observations :
- Steric Considerations : Bulky substituents (e.g., biphenyl in ) may hinder reactivity at the propene double bond compared to smaller groups like methoxy or chloro.
(a) Bromine as a Leaving Group
Reactivity differences arise from substituent effects:
- Electron-Withdrawing Groups : Analogs with -F or -CN substituents (e.g., ) deactivate the ring, reducing electrophilic reactivity but increasing stability toward oxidation.
(b) Propene Backbone Reactivity
The allylic double bond in the propene chain is susceptible to addition reactions (e.g., hydrohalogenation) and polymerization. Steric hindrance from substituents may influence reaction rates:
- Methoxy vs.
Biological Activity
2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene is a halogenated compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClO, with a molecular weight of approximately 289.55 g/mol. The presence of bromine and chlorine atoms in its structure is significant as these halogens often enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, potentially acting as an inhibitor or activator. This interaction often involves hydrogen bonding and π-π stacking with active sites of target enzymes.
- Formation of Reactive Metabolites : The halogen substituents can lead to the formation of reactive metabolites that may disrupt cellular processes.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound may inhibit microbial growth by interfering with essential biochemical pathways.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against specific pathogens.
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| Escherichia coli | 0.0195 | Strong |
| Bacillus mycoides | 0.0048 | Strong |
| Candida albicans | 0.039 | Moderate |
These results suggest that this compound exhibits potent antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria as well as fungi .
Anticancer Activity
Research has also explored the anticancer potential of halogenated compounds similar to this compound. These studies often focus on the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study : A study involving a series of brominated compounds demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
